N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-17(15-8-9-16(22-21-15)23-11-18-10-19-23)20-14-7-3-5-12-4-1-2-6-13(12)14/h1-2,4,6,8-11,14H,3,5,7H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPPRMUQNHLATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting tetrahydronaphthalene is then functionalized to introduce the carboxamide group.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of carboxamide groups.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by heating or the use of a strong base.
Major Products Formed:
Oxidation: Naphthalene derivatives, such as naphthoquinones.
Reduction: Primary amines.
Substitution: Substituted triazoles or pyridazines.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, triazole derivatives have shown effectiveness as antifungal agents by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .
Anticancer Properties
The pyridazine and triazole rings are known to exhibit anticancer activity. Studies have demonstrated that compounds with these structures can inhibit tumor growth by interfering with cellular proliferation pathways and inducing apoptosis in cancer cells . Specifically, the compound may act on specific molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Research has indicated that compounds similar to N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide may have neuroprotective effects. They could potentially inhibit the aggregation of amyloid-beta peptides implicated in neurodegenerative diseases such as Alzheimer's disease. This property positions the compound as a promising candidate for further investigation in neuropharmacology.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Heterocyclization : This process forms the triazole ring through cyclization reactions involving appropriate precursors.
- Functional Group Modifications : Subsequent steps may involve modifications to enhance solubility and bioavailability.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structural integrity of the synthesized compound.
Case Studies and Research Findings
Several studies have documented the biological activities associated with similar compounds:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on molecular architecture, functional groups, and hypothetical biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Diversity :
- The target compound’s pyridazine-triazole system contrasts with pyrazolo-pyridine () or glycoside-triazole () cores. Pyridazines are less common in drug design compared to pyridines or pyrazoles, suggesting unique electronic or steric properties for selective targeting .
- The tetrahydronaphthalene moiety is shared with compounds in and , which are often associated with CNS activity due to their ability to cross the blood-brain barrier.
Functional Group Impact: The 1,2,4-triazole group in the target compound is a versatile pharmacophore known for metal-binding (e.g., antifungal agents) or hydrogen-bonding interactions (e.g., kinase inhibitors) . This differs from thiophene () or dichlorophenyl () groups, which enhance lipophilicity or halogen bonding. Carboxamide linkages (target compound and ) improve solubility and bioavailability compared to sulfonate esters () or acetylated sugars ().
The absence of halogen atoms (cf. ’s dichlorophenyl) in the target compound may reduce off-target toxicity but limit potency in certain antimicrobial contexts.
Biological Activity
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene moiety linked to a pyridazine ring via a triazole group. The molecular formula is , with a molecular weight of approximately 284.32 g/mol. The structural complexity allows for diverse interactions within biological systems.
Antimicrobial Activity
Recent studies indicate that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit various bacterial strains effectively. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity. Specific research has demonstrated that similar compounds can achieve minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Triazole derivatives have been reported to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of the cell cycle .
A notable study evaluated the compound's effects on T98 human glioma cell lines and found that it significantly reduced cell viability in a dose-dependent manner. The compound's mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in tumor progression .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety is known for its ability to inhibit enzymes like urease and COX, which play significant roles in various biological processes including inflammation and tumorigenesis .
- Cell Cycle Arrest : Studies indicate that certain triazole derivatives can cause G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in cancer cells, further promoting apoptosis through mitochondrial pathways .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example:
- Step 1: Formation of the pyridazine core via cyclocondensation reactions under controlled pH and temperature (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Step 2: Introduction of the 1,2,4-triazole moiety via nucleophilic substitution or click chemistry .
- Step 3: Coupling with the tetrahydronaphthalene group using carbodiimide-mediated amidation . Characterization: Intermediates and final products are analyzed via ¹H/¹³C NMR for structural confirmation, HPLC for purity (>98%), and mass spectrometry (ESIMS) for molecular weight validation .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR Spectroscopy: Essential for verifying regiochemistry of the pyridazine and triazole rings (e.g., δ 8.59 ppm for triazole protons) .
- HPLC: Ensures >98% purity by resolving polar byproducts from the final product .
- X-ray Crystallography: Used in structural analogs (e.g., N-phenyl pyridazine derivatives) to confirm stereochemistry and packing modes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while minimizing side products?
Methodology:
- Statistical Design of Experiments (DoE): Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between pH (6–8), temperature (60–90°C), and reagent stoichiometry (1:1 to 1:1.2) .
- Computational Reaction Path Search: Tools like quantum chemical calculations (e.g., DFT) predict energy barriers for key steps (e.g., cyclization), guiding experimental condition selection .
Example Optimization Table (Hypothetical Data):
| Condition | Yield (%) | Purity (%) | Side Products (%) |
|---|---|---|---|
| 70°C, pH 7, 1:1.1 | 82 | 97 | 3 |
| 80°C, pH 6.5, 1:1.2 | 75 | 95 | 5 |
| 65°C, pH 7.5, 1:1 | 68 | 93 | 7 |
Q. How to resolve contradictions between in vitro and in vivo bioactivity data?
Strategies:
- Target Engagement Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Kd values) for suspected targets like kinases or receptors .
- Metabolic Stability Assays: Compare hepatic microsome stability (e.g., mouse vs. human) to identify species-specific metabolism issues .
- Structural-Activity Relationship (SAR) Analysis: Modify substituents on the triazole or tetrahydronaphthalene groups to enhance target specificity .
Q. How to design experiments to elucidate target engagement specificity?
Methodology:
- Competitive Binding Assays: Co-incubate the compound with known inhibitors (e.g., ATP-competitive kinase inhibitors) to assess displacement in dose-response curves .
- CRISPR-Cas9 Knockout Models: Validate target dependency by testing bioactivity in cells lacking the putative target protein .
- Molecular Dynamics Simulations: Model binding poses of the compound in target pockets (e.g., using AutoDock Vina) to predict off-target risks .
Data Contradiction Analysis Framework
| Scenario | Proposed Approach | Reference |
|---|---|---|
| Low in vivo efficacy despite high in vitro potency | Assess plasma protein binding (e.g., equilibrium dialysis) and bioavailability (%F) . | |
| Divergent activity across cell lines | Perform transcriptomic profiling (RNA-seq) to correlate target expression with response . |
Key Considerations for Experimental Design
- Heterocyclic Reactivity: The triazole ring may undergo unexpected oxidation; monitor via LC-MS during long-term stability studies .
- Solubility Challenges: Use co-solvents (e.g., PEG-400) or salt forms (e.g., hydrochloride) for in vivo administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
